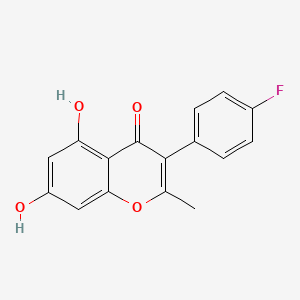
3-(4-fluorophenyl)-5,7-dihydroxy-2-methyl-4H-chromen-4-one
Cat. No. B8740112
Key on ui cas rn:
62881-65-6
M. Wt: 286.25 g/mol
InChI Key: PMCKYOJKIVPGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04117149
Procedure details


2,4,6-Trihydroxy-phenyl 4-fluoro-benzyl-ketone (1.31 g, 5 mmole) was dissolved in dimethylacetamide (5.0 ml) and borontrifluoride etherate (2.1 g, 15 mmole) was added cautiously. This solution was then added to a solution of methane-sulphonyl chloride (1.71 g, 15 mmole) in dimethylacetamide (5 ml) and the resulting mixture was heated on the steam batch for 75 minutes. The reaction mixture was poured into cold water (75 ml) and the crystalline diacetate was collected by filtration. The product was hydrolysed by heating in 50% methanolic hydrochloric acid (20 ml, 5N) at reflux for 1 hour, the solution was poured into excess cold water and the crystalline precipitate was collected and dried to give 5,7-dihydroxy-3-p-fluoro-phenyl-2-methyl-4-oxo-4H-benzopyran, m.p. 222°-223°. NMR of the diacetate confirmed that cyclisation had taken place. The product was identical on T.L.C. with a sample prepared via the standard Allen-Robinson synthesis.
Name
2,4,6-Trihydroxy-phenyl 4-fluoro-benzyl-ketone
Quantity
1.31 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
O[C:2]1C=C(O)C=C(O)[C:3]=1[CH:10]([C:18](C(C1C(O)=CC(O)=CC=1O)C1C=CC(F)=CC=1)=[O:19])[C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1.B(F)(F)F.CC[O:43][CH2:44][CH3:45].CS(Cl)(=O)=O.[OH2:51]>CC(N(C)C)=O>[OH:51][C:3]1[C:10]2[C:18](=[O:19])[C:10]([C:11]3[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=3)=[C:3]([CH3:2])[O:19][C:18]=2[CH:45]=[C:44]([OH:43])[CH:2]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
2,4,6-Trihydroxy-phenyl 4-fluoro-benzyl-ketone
|
|
Quantity
|
1.31 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C(=CC(=C1)O)O)C(C1=CC=C(C=C1)F)C(=O)C(C1=CC=C(C=C1)F)C1=C(C=C(C=C1O)O)O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)N(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
2.1 g
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F.CCOCC
|
Step Three
|
Name
|
|
|
Quantity
|
1.71 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)N(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting mixture was heated on the steam batch for 75 minutes
|
|
Duration
|
75 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the crystalline diacetate was collected by filtration
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating in 50% methanolic hydrochloric acid (20 ml, 5N)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 1 hour
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the solution was poured into excess cold water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crystalline precipitate was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC(=CC2=C1C(C(=C(O2)C)C2=CC=C(C=C2)F)=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
